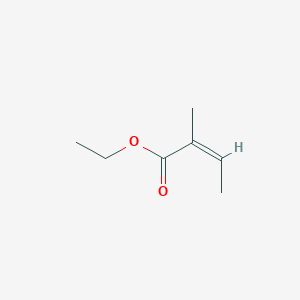
ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate
Vue d'ensemble
Description
Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is a type of ethyl ester of the omega-3 fatty acid . It is also known as 8,11,14,17-Eicosatetraenoic acid, ethyl ester, (all-Z)- .
Synthesis Analysis
Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). The synthesis process involves the formal condensation of the carboxy group of EPA with the hydroxy group of ethanol .Molecular Structure Analysis
The molecular formula of ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate is C22H34O2 . The molecular weight is 330.52 . The structure includes multiple double bonds, which are characteristic of polyunsaturated fatty acids .Physical And Chemical Properties Analysis
Ethyl (8Z,11Z,14Z,17Z)-icosatetraenoate has a molecular weight of 330.504 and a molecular formula of C22H34O2 . It is supplied as a neat substance and should be stored in a freezer .Applications De Recherche Scientifique
Cardiovascular Health
Omega-3 fatty acids, including arachidonic acid ethyl ester, are known to protect against heart disease. They help reduce the production of cytokines and reactive oxygen species (ROS), inhibiting granulocyte trafficking and promoting the resolution of inflammation .
Infant Growth and Development
These fatty acids are essential for infant growth and development. They play a crucial role in the neurological development and the formation of healthy cell membranes .
Thrombosis and Hypertension Prevention
Omega-3 fatty acids have properties that protect against thrombosis and hypertension, contributing to overall cardiovascular health .
Anti-inflammatory and Autoimmune Disorders
Arachidonic acid ethyl ester has been found to inhibit arachidonoyl-CoA synthetase, which may have implications in treating inflammatory and autoimmune disorders .
Reduction in Cardiovascular Events
Studies have shown that regular intake of omega-3 fatty acids can lead to significant reductions in cardiovascular death and events, highlighting their importance in preventive healthcare strategies .
Positive Effects on Human Health
These fatty acids are responsible for various positive effects on human health, including improved cardiovascular function and potential benefits in metabolic syndromes .
Dietary Importance
Omega-3 polyunsaturated fatty acids (ω-3 PUFAs) are obtained mainly from diet sources such as plant oils, marine blue fish, and fish oil supplements, emphasizing the importance of diet in maintaining adequate levels of these essential nutrients .
Prescription Formulations for Cardiovascular Disease
Omega-3 fatty acid products are available as prescription formulations for treating cardiovascular diseases, showcasing their therapeutic applications in modern medicine .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTOYINRNCSY-AFSLFLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224089 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |
CAS RN |
123940-93-2 | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123940-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (all Z) Ethyl 8,11,14,17-eicosatetraenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EICOSATETRAENOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?
A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:
- Cholesterol-lowering effects: []
- Antioxidant activity: []
- Antimicrobial properties: []
- Anticancer potential: []
Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?
A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []
Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?
A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:
- Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []
- Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []
Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?
A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)

![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)





